molecular formula C26H56NO6P B1194184 Lyso-PAF c-18 CAS No. 72490-82-5

Lyso-PAF c-18

Cat. No. B1194184
CAS RN: 72490-82-5
M. Wt: 509.7 g/mol
InChI Key: XKBJVQHMEXMFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octadecylglycero-3-phosphocholine, also known as lyso-paf c-18 or lyso-PC (O-18:0/0:0), belongs to the class of organic compounds known as monoalkylglycerophosphocholines. Monoalkylglycerophosphocholines are compounds containing glycerophosphocholine moiety attached to an fatty acyl chain through an ether bond. 1-Octadecylglycero-3-phosphocholine has been primarily detected in blood.
1-octadecylglycero-3-phosphocholine is a 1-alkylglycero-3-phosphocholine in which the alkyl group is specified as octadecyl. It has a role as a human metabolite.

Scientific Research Applications

  • Respiratory and Cardiovascular Effects : Lyso-PAF has been studied in the context of respiratory and cardiovascular responses. For instance, it has been observed that while Platelet Activating Factor (PAF) can cause dose-dependent bronchoconstriction, its precursor and major metabolite, Lyso-PAF, does not affect pulmonary or cardiovascular responses (Cuss, Dixon, & Barnes, 1986).

  • Cellular Effects : Lyso-PAF and related compounds like ether phospholipids affect the Ca(2+)-ATPase activity of rat brain synaptosomes and leukocyte membranes, indicating potential implications for cellular functions (Grosman, 2001).

  • Reproductive Health : Research has shown that Lyso-PAF can stimulate sperm linear and curvilinear velocity, which might be of use in treating asthenozoospermic males. This action requires the presence of albumin (Jarvi, Roberts, Langlais, & Gagnon, 1993).

  • Biochemical Studies : Studies have explored the effect of substances like Lyso-PAF on biochemical processes in cells. For instance, the inhalation of Lyso-PAF has been shown to increase airway microvascular leakage in guinea pigs (Sakamoto, Elwood, Barnes, & Chung, 1993).

  • Microbial Studies : Lyso-PAF's role in microbial activity has been studied, revealing that cultures supplemented with Lyso-PAF showed an increase in PAF production in prokaryotic cells like E. coli (Denizot, Dassa, Benveniste, & Thomas, 1989).

  • Membrane Interactions : Research has delved into how Lyso-PAF and its analogs interact with cell membranes, which is essential for understanding their biological activities at the molecular level (Xie, Moring, & Makriyannis, 1997).

  • Inflammation and Immunology : Lyso-PAF has been studied for its effects on inflammation and immune responses. For example, it was found that synthetic PAF acether, but not Lyso-PAF, elicited acute increased vascular permeability and intravascular accumulation of platelets and neutrophils (Dewar, Archer, Paul, Page, Macdonald, & Morley, 1984).

properties

IUPAC Name

(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJVQHMEXMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955785
Record name 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lyso-PAF c-18

CAS RN

72490-82-5, 34240-68-1
Record name 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72490-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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